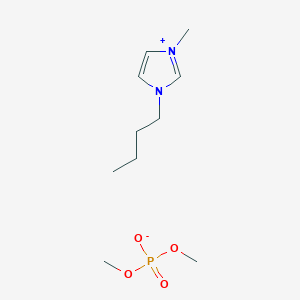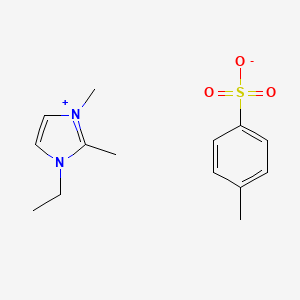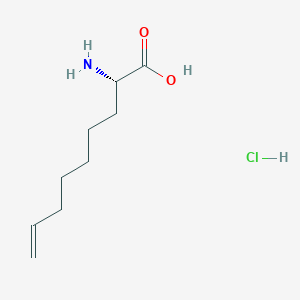
4-(4-Methylpiperazin-1-yl)benzoyl chloride dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methylpiperazin-1-yl)benzoyl chloride dihydrochloride is a chemical compound with the molecular formula C12H15ClN2O·2HCl. It is commonly used as an intermediate in the synthesis of various pharmaceuticals, including tyrosine kinase inhibitors like Gleevec, which is used to treat certain types of leukemia .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 4-(4-Methylpiperazin-1-yl)benzoyl chloride dihydrochloride typically involves the reaction of 4-(Chloromethyl)benzoic acid with N-methyl piperazine in the presence of an acid binding agent and a solvent.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and environmentally friendly. The process involves fewer reaction steps, uses readily available raw materials, and employs nanofiltration to minimize energy consumption and waste. The yield of the product is typically high, with purity levels exceeding 99.8% .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Methylpiperazin-1-yl)benzoyl chloride dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted benzoyl derivatives.
Hydrolysis: The compound can hydrolyze to form 4-(4-Methylpiperazin-1-yl)benzoic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Major Products
Substituted Benzoyl Derivatives: Formed through substitution reactions.
4-(4-Methylpiperazin-1-yl)benzoic Acid: Formed through hydrolysis.
Wissenschaftliche Forschungsanwendungen
4-(4-Methylpiperazin-1-yl)benzoyl chloride dihydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary applications include:
Pharmaceutical Synthesis: Used as an intermediate in the synthesis of tyrosine kinase inhibitors like Gleevec, which are used to treat chronic myelogenous leukemia and certain forms of acute lymphoblastic leukemia.
Organic Synthesis: Employed in the synthesis of various organic compounds due to its reactivity and versatility.
Wirkmechanismus
The mechanism of action of 4-(4-Methylpiperazin-1-yl)benzoyl chloride dihydrochloride primarily involves its role as an intermediate in the synthesis of pharmaceuticals. In the case of Gleevec, the compound is involved in the inhibition of the BCR-ABL tyrosine kinase, which is associated with the proliferation of cancer cells in chronic myelogenous leukemia .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Methylpiperazin-1-yl)methylbenzoic Acid Dihydrochloride: Another intermediate used in pharmaceutical synthesis.
4-(4-Methylpiperazin-1-yl)methylbenzoyl Chloride Hydrochloride: Similar in structure and used for similar applications.
Uniqueness
4-(4-Methylpiperazin-1-yl)benzoyl chloride dihydrochloride is unique due to its high purity and efficiency in pharmaceutical synthesis. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
4-(4-methylpiperazin-1-yl)benzoyl chloride;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O.2ClH/c1-14-6-8-15(9-7-14)11-4-2-10(3-5-11)12(13)16;;/h2-5H,6-9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGWOJORXANXGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

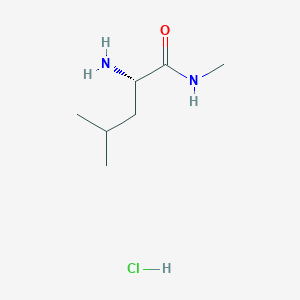

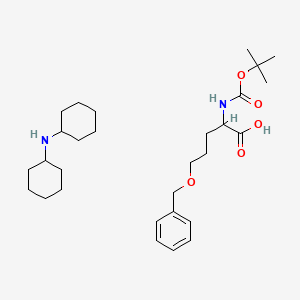

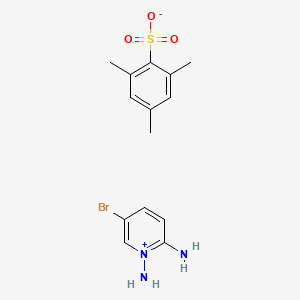

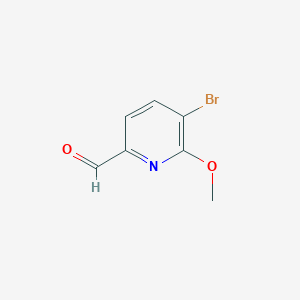
![4-[Hydroxy(oxo)ammonio]-2-nitro-phenolate;4-methoxypyridin-1-ium-1-amine](/img/structure/B6361087.png)
